2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide
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Overview
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is a synthetic organic compound characterized by its imidazole ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:
Nitration: The starting material, 2-methylimidazole, undergoes nitration to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then acylated with chloroacetic acid to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.
Hydrazide Formation: Finally, the acetic acid derivative is reacted with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).
Major Products
Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)acetohydrazide.
Substitution: Various substituted hydrazides depending on the alkyl halide used.
Condensation: Hydrazones with different substituents on the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential antimicrobial properties due to the presence of the nitroimidazole moiety, which is known to exhibit activity against certain bacteria and protozoa.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that could enhance its activity or reduce toxicity.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA or other cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with target molecules, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic with similar structural features.
Tinidazole: Another nitroimidazole used for its antimicrobial properties.
Secnidazole: A nitroimidazole with a longer half-life, used in the treatment of bacterial infections.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of the hydrazide group, which allows for additional chemical modifications and potential applications. This distinguishes it from other nitroimidazoles that lack this functional group.
Properties
Molecular Formula |
C6H9N5O3 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N5O3/c1-4-8-2-6(11(13)14)10(4)3-5(12)9-7/h2H,3,7H2,1H3,(H,9,12) |
InChI Key |
DTTPZBIQWGUPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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